molecular formula C17H19NOS B4923477 N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide

Cat. No.: B4923477
M. Wt: 285.4 g/mol
InChI Key: JNIBZUYKQDGFIT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phenylsulfanyl group attached to a propanamide backbone, with additional methyl groups on the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 2,5-dimethylphenylamine with 2-phenylsulfanylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination. Solvent recovery and recycling are also implemented to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The phenylsulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new antimicrobial agents and other therapeutic applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-9-10-13(2)16(11-12)18-17(19)14(3)20-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBZUYKQDGFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387477
Record name AG-690/15438865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-98-3
Record name AG-690/15438865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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